2,6,8-Tribromoimidazo[1,2-a]pyridine
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Overview
Description
2,6,8-Tribromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine atoms at positions 2, 6, and 8 enhances the compound’s reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Tribromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Radical Bromination: Employing radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2,6,8-Tribromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide (LDA).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2,6,8-Tribromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6,8-Tribromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of key enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromoimidazo[1,2-a]pyridine
- 2,8-Dibromoimidazo[1,2-a]pyridine
- 2,6,8-Trichloroimidazo[1,2-a]pyridine
Uniqueness
2,6,8-Tribromoimidazo[1,2-a]pyridine is unique due to the presence of three bromine atoms, which significantly enhance its reactivity and potential for various chemical transformations compared to its dibromo and trichloro counterparts .
Properties
Molecular Formula |
C7H3Br3N2 |
---|---|
Molecular Weight |
354.82 g/mol |
IUPAC Name |
2,6,8-tribromoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H3Br3N2/c8-4-1-5(9)7-11-6(10)3-12(7)2-4/h1-3H |
InChI Key |
VGQKCOKLLRRNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Br)Br)Br |
Origin of Product |
United States |
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